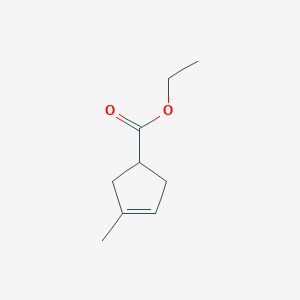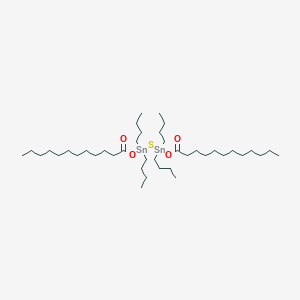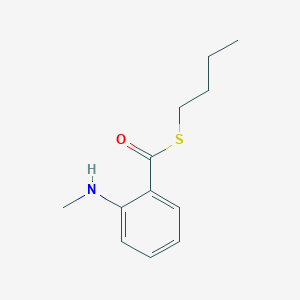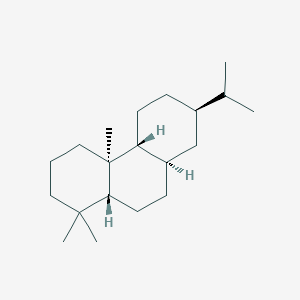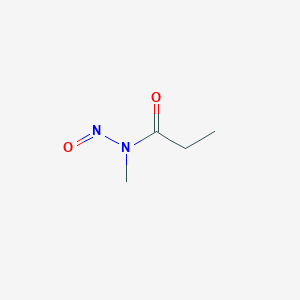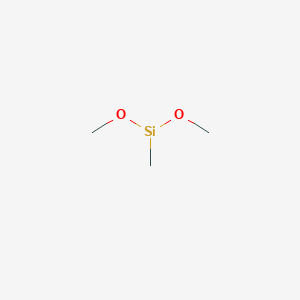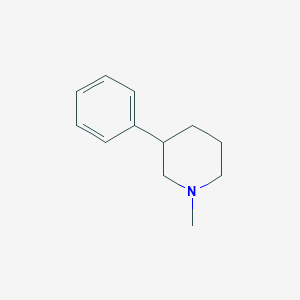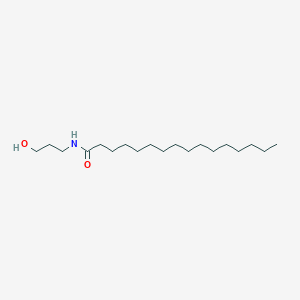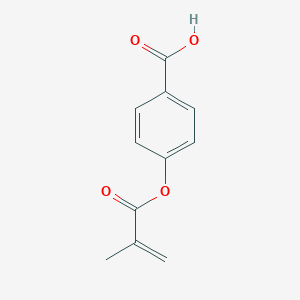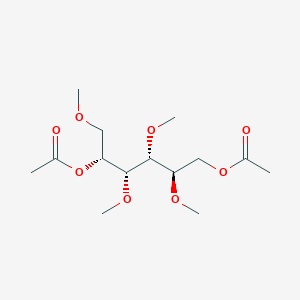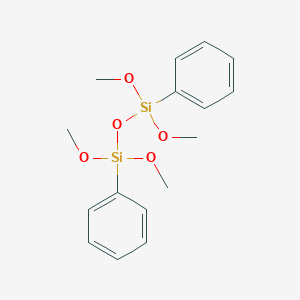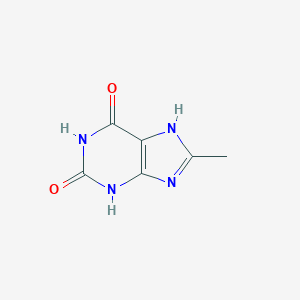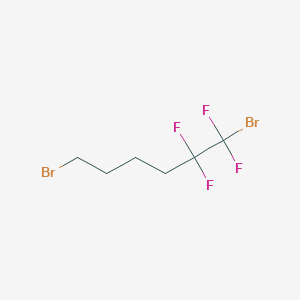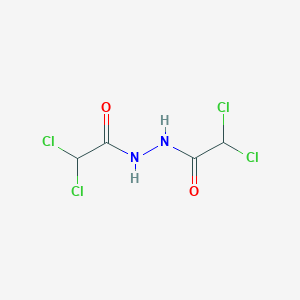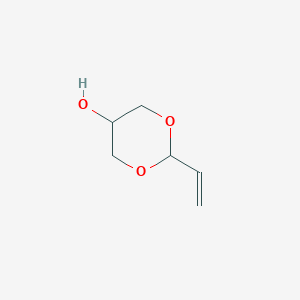
trans-2-Vinyl-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-vinyl-1,3-dioxan-5-ol is a chemical compound with the molecular formula C6H8O3. It is a colorless liquid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of trans-2-vinyl-1,3-dioxan-5-ol is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of trans-2-vinyl-1,3-dioxan-5-ol. However, it has been reported to exhibit antimicrobial activity against various bacterial strains. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-vinyl-1,3-dioxan-5-ol has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a versatile building block for the synthesis of various chemical compounds.
2. It exhibits antimicrobial activity.
3. It can act as a chiral auxiliary in asymmetric synthesis reactions.
Some of the limitations include:
1. It is not readily available commercially and needs to be synthesized in the lab.
2. Its mechanism of action is not fully understood.
3. Limited information is available on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research and development of trans-2-vinyl-1,3-dioxan-5-ol. Some of these include:
1. Exploration of its potential as a therapeutic agent for the treatment of bacterial infections and cancer.
2. Investigation of its mechanism of action.
3. Synthesis of new derivatives with improved antimicrobial and anticancer activity.
4. Development of new synthetic methodologies using trans-2-vinyl-1,3-dioxan-5-ol as a starting material.
5. Study of its potential as a chiral auxiliary in asymmetric synthesis reactions.
Conclusion:
In conclusion, trans-2-vinyl-1,3-dioxan-5-ol is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and chiral auxiliary.
Méthodes De Synthèse
Trans-2-vinyl-1,3-dioxan-5-ol can be synthesized through a reaction between acetaldehyde and glycolaldehyde. The reaction takes place in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
Trans-2-vinyl-1,3-dioxan-5-ol is used in various scientific research applications such as:
1. As a starting material for the synthesis of other chemical compounds.
2. As a reagent in organic synthesis reactions.
3. As a building block for the preparation of chiral ligands.
4. As a component in the synthesis of biologically active molecules.
Propriétés
Numéro CAS |
16081-29-1 |
|---|---|
Nom du produit |
trans-2-Vinyl-1,3-dioxan-5-ol |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2-ethenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |
Clé InChI |
RCORSHSFJCXHTF-UHFFFAOYSA-N |
SMILES |
C=CC1OCC(CO1)O |
SMILES canonique |
C=CC1OCC(CO1)O |
Autres numéros CAS |
16081-29-1 16081-28-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



